REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-])=O.[C:12]1([N:18]=[C:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(OC)(C)(C)C.[Pd]>[C:12]1([NH:18][C:19](=[O:20])[NH:1][C:4]2[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
30.6 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(CO)C=C1
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Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)N=C=O
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(C)(C)(C)OC
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Name
|
|
Quantity
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1 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
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Details
|
with stirring in the course of 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the absorption of hydrogen
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Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off with suction
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Type
|
WASH
|
Details
|
washed with methyl tert-butyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC(NC1=CC=C(CO)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |